molecular formula C5H4Br2S B2380309 2,3-Dibromo-5-methylthiophene CAS No. 30319-03-0

2,3-Dibromo-5-methylthiophene

Cat. No. B2380309
M. Wt: 255.96
InChI Key: JPGQPXUPQMBWRW-UHFFFAOYSA-N
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Patent
US05100520

Procedure details

A catholyte of 400 ml of methanol, 200 ml of methylene chloride, 1 g of tin(II) chloride, 5 g of tetramethylammonium chloride and 20.4 g of 2-methyl-3,4,5-tribromothiophene were electrolysed in the electrolysis cell 1 at a current density of 25 mA/cm2, a voltage of 3.8 to 2.9 V and a temperature of 30° C. The current consumption was 8.4 Ah. After addition of 500 ml of water to the catholyte, phase separation and removal of the methylene chloride by distillation, 12.98 g of 3,4-dibromo-2-methylthiophene (yield: 83.1%), 0.45 g of a mixture of 2,3-dibromo-5-methylthiophene and 2,4-dibromo-5-methylthiophene (yield: 2.7%) and 0.071 g of unreacted 2-methyl-3,4,5-tribromothiophene were obtained.
[Compound]
Name
mixture
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CO.[Sn](Cl)Cl.[CH3:6][C:7]1[S:8][C:9]([Br:14])=[C:10]([Br:13])[C:11]=1[Br:12].BrC1SC(C)=CC=1Br>[Cl-].C[N+](C)(C)C.C(Cl)Cl>[Br:12][C:11]1[C:10]([Br:13])=[CH:9][S:8][C:7]=1[CH3:6].[Br:14][C:9]1[S:8][C:7]([CH3:6])=[C:11]([Br:12])[CH:10]=1 |f:4.5|

Inputs

Step One
Name
mixture
Quantity
0.45 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=CC1Br)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
20.4 g
Type
reactant
Smiles
CC=1SC(=C(C1Br)Br)Br
Step Five
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
5 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 30° C
CUSTOM
Type
CUSTOM
Details
The current consumption
ADDITION
Type
ADDITION
Details
After addition of 500 ml of water
CUSTOM
Type
CUSTOM
Details
to the catholyte, phase separation and removal of the methylene chloride

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC=C1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.98 g
YIELD: PERCENTYIELD 83.1%
YIELD: CALCULATEDPERCENTYIELD 166.5%
Name
Type
product
Smiles
BrC=1SC(=C(C1)Br)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05100520

Procedure details

A catholyte of 400 ml of methanol, 200 ml of methylene chloride, 1 g of tin(II) chloride, 5 g of tetramethylammonium chloride and 20.4 g of 2-methyl-3,4,5-tribromothiophene were electrolysed in the electrolysis cell 1 at a current density of 25 mA/cm2, a voltage of 3.8 to 2.9 V and a temperature of 30° C. The current consumption was 8.4 Ah. After addition of 500 ml of water to the catholyte, phase separation and removal of the methylene chloride by distillation, 12.98 g of 3,4-dibromo-2-methylthiophene (yield: 83.1%), 0.45 g of a mixture of 2,3-dibromo-5-methylthiophene and 2,4-dibromo-5-methylthiophene (yield: 2.7%) and 0.071 g of unreacted 2-methyl-3,4,5-tribromothiophene were obtained.
[Compound]
Name
mixture
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CO.[Sn](Cl)Cl.[CH3:6][C:7]1[S:8][C:9]([Br:14])=[C:10]([Br:13])[C:11]=1[Br:12].BrC1SC(C)=CC=1Br>[Cl-].C[N+](C)(C)C.C(Cl)Cl>[Br:12][C:11]1[C:10]([Br:13])=[CH:9][S:8][C:7]=1[CH3:6].[Br:14][C:9]1[S:8][C:7]([CH3:6])=[C:11]([Br:12])[CH:10]=1 |f:4.5|

Inputs

Step One
Name
mixture
Quantity
0.45 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=CC1Br)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
20.4 g
Type
reactant
Smiles
CC=1SC(=C(C1Br)Br)Br
Step Five
Name
25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
5 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 30° C
CUSTOM
Type
CUSTOM
Details
The current consumption
ADDITION
Type
ADDITION
Details
After addition of 500 ml of water
CUSTOM
Type
CUSTOM
Details
to the catholyte, phase separation and removal of the methylene chloride

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC=C1Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.98 g
YIELD: PERCENTYIELD 83.1%
YIELD: CALCULATEDPERCENTYIELD 166.5%
Name
Type
product
Smiles
BrC=1SC(=C(C1)Br)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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